4-(Pyrimidin-2-yl)benzoic acid
Overview
Description
4-(Pyrimidin-2-yl)benzoic acid is a unique chemical compound with the molecular formula C11H8N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(Pyrimidin-2-yl)benzoic acid can be represented by the SMILES stringOC(=O)c1ccc(cc1)-c2ncccn2
. The InChI code for this compound is 1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15)
. Physical And Chemical Properties Analysis
4-(Pyrimidin-2-yl)benzoic acid is a solid at room temperature . It has a molecular weight of 200.2 .Scientific Research Applications
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Pharmacological Use
- Field: Pharmacology
- Application: “4-(Pyrimidin-2-yl)benzoic acid” is a structural component of various pharmacologically active compounds . It’s used in the synthesis of new derivatives of pyrimido[1,2-a]benzimidazoles .
- Method: The compound is used as a building block in the synthesis of these derivatives .
- Results: These derivatives have shown a wide spectrum of biological activity and numerous therapeutic applications in medicine .
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Pesticidal Lead Compounds
- Field: Pesticide Chemistry
- Application: Benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which can be synthesized using “4-(Pyrimidin-2-yl)benzoic acid”, are being explored as potential pesticidal lead compounds .
- Method: The compound is used in the synthesis of these benzamides through esterification, cyanation, cyclization, and aminolysis reactions .
- Results: The synthesized compounds are being tested for their pesticidal properties .
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Anti-Leukemia Drugs
- Field: Oncology
- Application: Pyrimidine-based drugs such as imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia .
- Method: These drugs work by inhibiting specific proteins that are involved in the growth of cancer cells .
- Results: These drugs have been shown to be effective in treating certain types of leukemia .
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Antifungal and Antimicrobial Agents
- Field: Microbiology
- Application: Pyrimidine derivatives have shown antimicrobial and antifungal activities .
- Method: These compounds work by inhibiting the growth of harmful microorganisms .
- Results: These compounds have been found to be effective in inhibiting the growth of certain types of fungi and bacteria .
-
Anti-Inflammatory and Analgesic Activities
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Antihypertensive and Cardiovascular Agents
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Modulation of Myeloid Leukemia
- Field: Oncology
- Application: Pyrimidine-based drugs such as imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia .
- Method: These drugs work by inhibiting specific proteins that are involved in the growth of cancer cells .
- Results: These drugs have been shown to be effective in treating certain types of leukemia .
-
Antiparasitic Agents
-
Diuretic Agents
- Field: Microbiology
- Application: Pyrimidine derivatives have shown antitubercular activities .
- Method: These compounds work by inhibiting the growth of Mycobacterium tuberculosis .
- Results: These compounds have been found to be effective in inhibiting the growth of Mycobacterium tuberculosis .
- Field: Parasitology
- Application: Pyrimidine derivatives have shown antimalarial and antiplasmodial activities .
- Method: These compounds work by inhibiting the growth of Plasmodium species, the parasites that cause malaria .
- Results: These compounds have been found to be effective in inhibiting the growth of Plasmodium species .
Safety And Hazards
properties
IUPAC Name |
4-pyrimidin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDAEOTYLPWXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363853 | |
Record name | 4-(Pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-2-yl)benzoic acid | |
CAS RN |
199678-12-1 | |
Record name | 4-(Pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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